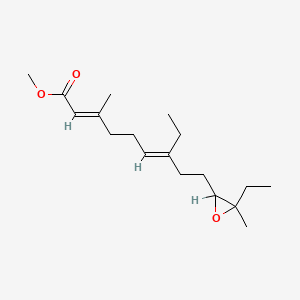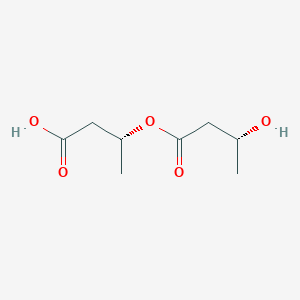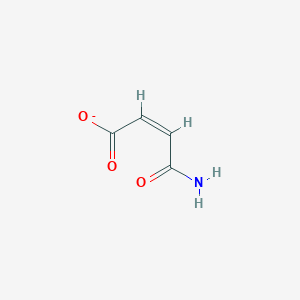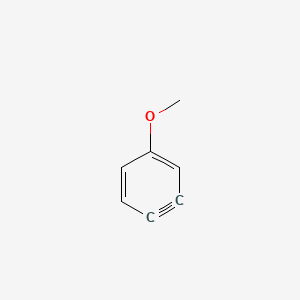![molecular formula C16H17N3O4 B1239496 N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxo-3-pyridinecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Antidepressant Activity
- A study explored the synthesis and antidepressant activity of various Schiff’s bases, including compounds with a 2,5-dimethoxy substitution on the aryl ring, showing significant antidepressant activity (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Solvent Effect on Absorption and Fluorescence Spectra
- Research on the solvent effect on absorption and fluorescence spectra of various Carboxamides, including derivatives with a 2,5-dimethoxy substitution, was conducted. This study helps in understanding the photophysical properties of these compounds (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Antibacterial and Antifungal Activities
- A synthesis and evaluation study of 6-oxo-pyridine-3-carboxamide derivatives, including those with 2,5-dimethoxy substitutions, revealed their potential as antibacterial and antifungal agents (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Molecular Interaction Studies
- Research on the molecular interaction of a similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides insight into the binding interactions of related compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of Pyridinone Derivatives
- A study details the synthesis of various pyridinone derivatives, including those with 2,5-dimethoxy substitutions. This research contributes to the development of new pharmacologically active compounds (Shatsauskas, Abramov, Saibulina, Palamarchuk, Kulakov, & Fisyuk, 2017).
Electrochromic Properties of Polyamides
- Novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units were studied for their electrochromic properties, which is relevant for materials science and electronics applications (Chang & Liou, 2008).
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-19-10-11(4-7-15(19)20)16(21)18-17-9-12-8-13(22-2)5-6-14(12)23-3/h4-10H,1-3H3,(H,18,21)/b17-9+ |
InChI Key |
ZGIMPNZNMBBIEI-RQZCQDPDSA-N |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)





![N-[(2S)-1-[[(2R)-3-(1H-indol-3-yl)-2-[methyl(3-methylbutyl)amino]propanoyl]amino]-1-oxopropan-2-yl]-2-phenyl-1H-imidazole-5-carboxamide](/img/structure/B1239429.png)


![bis[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] (E)-but-2-enedioate](/img/structure/B1239434.png)

